

A Comprehensive Technical Guide to the Physical Properties of Thymine-1-acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thymine-1-acetic acid*

Cat. No.: *B1363091*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid, a derivative of the nucleobase thymine, serves as a crucial building block in the synthesis of various molecules of interest in biomedical and materials science research. Its unique structure, combining the hydrogen-bonding capabilities of a pyrimidine base with the reactive potential of a carboxylic acid, makes it a versatile reagent. This technical guide provides an in-depth overview of the known physical properties of **Thymine-1-acetic acid**, supported by detailed experimental protocols and a workflow for its synthetic application.

Core Physical and Chemical Properties

Thymine-1-acetic acid is a white to yellow solid at room temperature.^[1] It is sparingly soluble in water.^[2] Due to its decomposition at elevated temperatures, a precise boiling point has not been determined.

Quantitative Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₄	
Molecular Weight	184.15 g/mol	
Melting Point	272-278 °C (with decomposition)	[3]
pKa (Predicted)	3.81 ± 0.10	[2]
Appearance	White to Yellow Solid	[1]
Solubility	Sparingly soluble in water	[2]

Spectral Data

- ¹H NMR (200 MHz, DMSO-d₆, Me₄Si): δ 1.75 (s, 3H, CH₃), 4.36 (s, 2H, CH₂), 7.49 (s, 1H, CH), 11.33 (s, 1H, NH), 13.09 (s, 1H, OH).
- Mass Spectrometry (ESI-TOF): [M+H]⁺ found = 185.0567 m/z.
- Infrared (KBr): 3178, 3073, 3026, 2962, 1739, 1706, 1664, 1633 cm⁻¹.

Experimental Protocols

Synthesis of Thymine-1-acetic Acid

This protocol describes a common method for the synthesis of **Thymine-1-acetic acid**.[4]

Materials:

- 5-Methyluracil (Thymine)
- Distilled water
- Aqueous potassium hydroxide (KOH) solution (3.6 M)
- Chloroacetic acid
- Concentrated hydrochloric acid (HCl)

- Phosphorus pentoxide (P_2O_5) for drying

Procedure:

- Suspend 10.0 g (79.3 mmol) of 5-methyluracil in 150 mL of distilled water.
- Slowly add 50 mL of 3.6 M aqueous potassium hydroxide solution to the suspension while stirring at room temperature. Continue stirring for 10 minutes until the solution becomes clear.
- Add 15.0 g (159 mmol) of chloroacetic acid to the clarified solution.
- Heat the reaction mixture to reflux and maintain for 90 minutes.
- After the reaction is complete, cool the solution to room temperature.
- Acidify the solution with concentrated hydrochloric acid to a pH of 3.
- Place the acidified solution in a refrigerator at 4°C overnight to facilitate the precipitation of white crystals.
- Collect the white crystalline precipitate by filtration.
- Dry the product under vacuum over phosphorus pentoxide (P_2O_5). This procedure typically yields around 4.5 g (31% yield) of **Thymine-1-acetic acid**.^[4]

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the substance transitions from a solid to a liquid.^[1]

Materials:

- **Thymine-1-acetic acid** sample
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or similar)

- Thermometer

Procedure:

- Ensure the **Thymine-1-acetic acid** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, ensuring the packed height is 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like **Thymine-1-acetic acid**.^{[1][5]}

Materials:

- **Thymine-1-acetic acid**
- Deionized water
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a glass electrode
- Buret
- Magnetic stirrer and stir bar

- Beaker

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[5\]](#)
- Accurately weigh a sample of **Thymine-1-acetic acid** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the calibrated pH electrode in the solution.
- Fill a buret with the standardized NaOH solution.
- Record the initial pH of the **Thymine-1-acetic acid** solution.
- Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[\[1\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a **Thymine-1-acetic acid** derivative, specifically its activation for amide bond formation, a common step in its application in bioconjugation and materials science.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a **Thymine-1-acetic acid** amide derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.williams.edu [web.williams.edu]
- 2. Page loading... wap.guidechem.com
- 3. チミン-1-酢酸 98% | Sigma-Aldrich sigmaaldrich.com
- 4. THYMINE-1-ACETIC ACID | 20924-05-4 chemicalbook.com
- 5. creative-bioarray.com creative-bioarray.com
- 6. rsc.org rsc.org
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Thymine-1-acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363091#what-are-the-physical-properties-of-thymine-1-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com